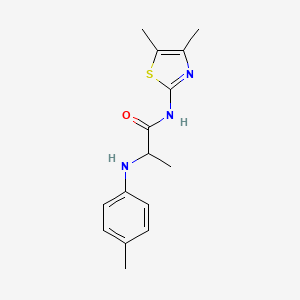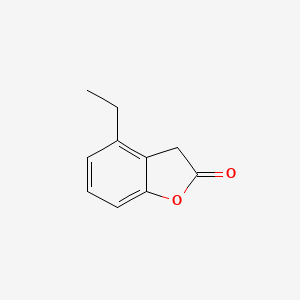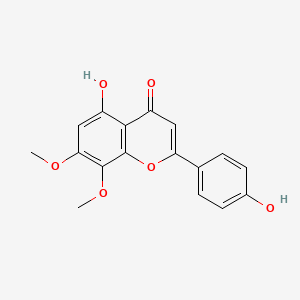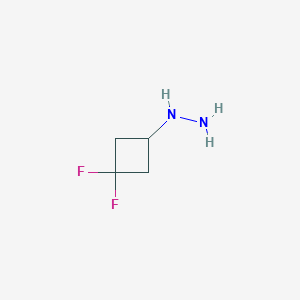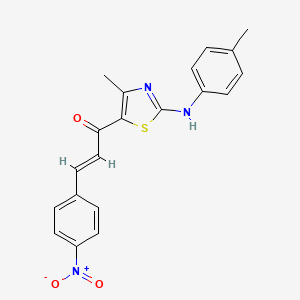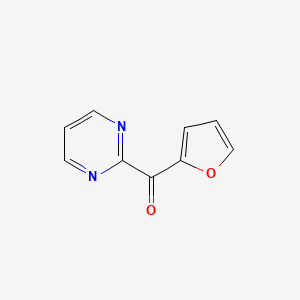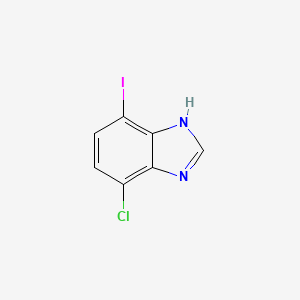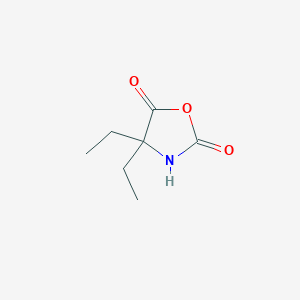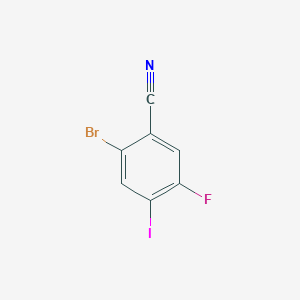
2-Bromo-5-fluoro-4-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-fluoro-4-iodobenzonitrile is a halogenated benzonitrile derivative. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core. The molecular formula is C7H2BrFIN, and it has a molecular weight of approximately 329.90 g/mol . The compound is used as a building block in various chemical syntheses, particularly in the development of pharmaceuticals and advanced materials.
Vorbereitungsmethoden
The synthesis of 2-Bromo-5-fluoro-4-iodobenzonitrile typically involves multi-step reactions. One common method includes the halogenation of benzonitrile derivatives. For instance, starting with a fluorobenzonitrile, bromination and iodination can be sequentially performed under controlled conditions to introduce the bromine and iodine atoms at the desired positions . Industrial production methods may involve the use of specific catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Bromo-5-fluoro-4-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic aromatic substitution reactions. Common reagents include nucleophiles such as amines or thiols.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, the nitrile group can be involved in oxidation or reduction reactions under specific conditions.
Major products formed from these reactions include substituted benzonitriles, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-fluoro-4-iodobenzonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Bromo-5-fluoro-4-iodobenzonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an antagonist . The pathways involved often include signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-5-fluoro-4-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
2-Fluoro-4-iodobenzonitrile: Similar in structure but lacks the bromine atom, making it less versatile in certain synthetic applications.
2-Bromo-5-fluorobenzonitrile: Lacks the iodine atom, which may limit its use in specific coupling reactions.
2-Bromo-4-fluoro-5-iodobenzonitrile: An isomer with different positioning of halogen atoms, which can affect its reactivity and application.
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable intermediate in various chemical syntheses.
Eigenschaften
Molekularformel |
C7H2BrFIN |
|---|---|
Molekulargewicht |
325.90 g/mol |
IUPAC-Name |
2-bromo-5-fluoro-4-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-7(10)6(9)1-4(5)3-11/h1-2H |
InChI-Schlüssel |
MNZGJBCWWSKZQD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1F)I)Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3',6'-Dihydroxy-5-(iodomethyl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B12860022.png)
![7-Fluoro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one](/img/structure/B12860027.png)
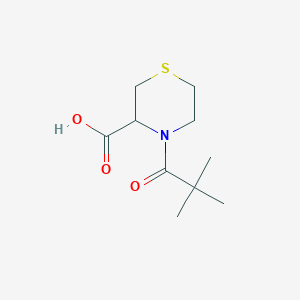
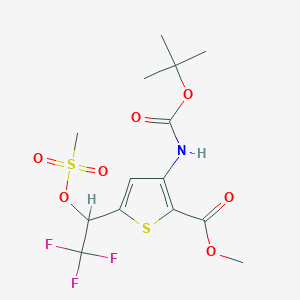
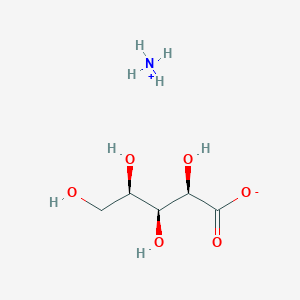
![7,7'-Dimethyl[1,1'-binaphthalene]-2,2'-diamine](/img/structure/B12860045.png)
